1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
Description
The compound 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea features a urea core substituted with two distinct moieties:
- Thiophen-2-yl group: An electron-rich heterocycle that may enhance π-π stacking interactions in biological targets.
The but-2-yn-1-yl spacer introduces rigidity, which could optimize binding geometry.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-5-3-6-13(11-12)23-9-2-1-8-20-15(22)21-14-7-4-10-24-14/h3-7,10-11H,8-9H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUWULSVCDKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)NC2=CC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of a suitable alkyne with a halide under palladium-catalyzed conditions.
Attachment of the Trifluoromethylphenoxy Group: The intermediate is then reacted with a trifluoromethylphenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the alkyne linkage to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug discovery programs targeting various diseases.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its trifluoromethyl group and thiophene ring are particularly valuable in materials science.
Mechanism of Action
The mechanism by which 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives with Aromatic Substituents
Compounds in (e.g., 11a–11o ) share a urea backbone but differ in substituents. Key distinctions include:
- Substituent diversity : Analogs feature halogenated (Cl, F), CF₃, or methoxy groups on phenyl rings, influencing electronic properties and binding affinity.
- Biological relevance : High synthetic yields (85–88%) suggest efficient urea formation, a trait likely applicable to the target compound.
Table 1: Selected Urea Derivatives from
| Compound ID | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| 11d | 4-(Trifluoromethyl)phenyl | C₂₃H₂₂F₃N₇O₂S | 534.1 | 85.3 |
| 11e | 3-(Trifluoromethyl)phenyl | C₂₃H₂₂F₃N₇O₂S | 534.1 | 86.7 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | C₂₄H₂₁F₆N₇O₂S | 602.2 | 84.7 |
Trifluoromethyl-Substituted Ureas
The CF₃ group is a hallmark of bioactive ureas, as seen in Sorafenib Tosylate (), a kinase inhibitor with a 4-chloro-3-(trifluoromethyl)phenyl moiety. Key comparisons:
Alkyne-Spaced Phenoxy Ureas
describes 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, which shares the butynyl spacer but differs in substituents:
- Phenoxy group: 2-Methoxy () vs. 3-CF₃ (target compound). The CF₃ group’s electron-withdrawing nature may reduce electron density on the urea, altering hydrogen-bonding capacity.
- Thiophen attachment : Direct linkage (target) vs. methylene bridge (), affecting conformational flexibility.
Table 2: Alkyne-Spaced Ureas Comparison
Thiophen vs. Other Heterocycles
synthesizes pyrimidin-2-ol/thiol derivatives using thiophen-containing precursors.
Biological Activity
1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from thiophene derivatives and incorporating trifluoromethyl and phenoxy groups. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the compound .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, related urea compounds have shown selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (T-47D). The GI50 values for these compounds ranged from 1.7 µM to 28.7 µM, demonstrating their potential as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of similar thiourea derivatives has been extensively studied. For example, certain derivatives have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) as low as 2 µg/mL. This suggests that the compound may possess significant antibacterial properties, potentially making it useful in treating resistant bacterial infections .
Anti-inflammatory Effects
Compounds containing the thiourea moiety have also been evaluated for their anti-inflammatory activities. Studies indicate that these compounds can inhibit pro-inflammatory mediators, making them candidates for further development as anti-inflammatory drugs. The mechanism often involves modulation of cytokine production and inhibition of COX enzymes .
Research Findings and Case Studies
| Study | Biological Activity | IC50/Other Values | Notes |
|---|---|---|---|
| Study A | Antitumor | GI50: 25.9 µM (OVCAR-4) | Broad-spectrum activity against various cancer cell lines |
| Study B | Antimicrobial | MIC: 2 µg/mL (MRSA) | Effective against resistant strains |
| Study C | Anti-inflammatory | IC50: 5.40 µM (COX-1) | Selective inhibition compared to standard NSAIDs |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between thiophen-2-yl isocyanate and a functionalized alkyne intermediate. Key steps include:
- Alkyne preparation : Introducing the 3-(trifluoromethyl)phenoxy group to but-2-yn-1-amine via nucleophilic substitution .
- Urea formation : Reacting the alkyne intermediate with thiophen-2-yl isocyanate under inert conditions (e.g., dry THF, 0–5°C) .
- Optimization : Yield improvements (30–50%) are achieved by controlling stoichiometry, using catalysts like DMAP, and optimizing reaction time (12–24 hrs). Purity is verified via HPLC (>95%) and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹), thiophene C-S vibrations (~680 cm⁻¹), and trifluoromethyl C-F stretches (~1150–1250 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), alkyne protons (δ 2.5–3.0 ppm), and urea NH signals (δ 8.2–9.0 ppm, broad).
- ¹³C NMR : Carbonyl (δ 155–160 ppm), trifluoromethyl (δ 122–125 ppm, q, J = 280 Hz), and alkyne carbons (δ 70–85 ppm) .
- 2D NMR (e.g., HSQC, HMBC): Essential for confirming connectivity between thiophene, urea, and alkyne moieties .
Q. What in vitro models are suitable for initial cytotoxicity screening?
- Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for MTT assays, with endpoints including IC₅₀ values (48–72 hrs exposure). Include positive controls (e.g., cisplatin) and measure apoptosis via Annexin V/PI staining .
Advanced Research Questions
Q. How do structural modifications in the thiophene or trifluoromethylphenoxy moieties influence biological activity?
- Methodological Answer :
- Thiophene substitution : Replacing thiophen-2-yl with electron-withdrawing groups (e.g., nitro) enhances cytotoxicity but reduces solubility. Compare IC₅₀ values across analogs .
- Trifluoromethyl position : Para-substitution on the phenoxy group improves metabolic stability compared to ortho-substitution, as shown in pharmacokinetic studies .
- Alkyne linker : Shortening the but-2-yn-1-yl spacer reduces potency, suggesting optimal chain length for target binding .
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer :
- Assay conditions : Compare cell lines (e.g., HEK293 vs. HepG2), serum concentration, and exposure time. For example, IC₅₀ discrepancies may arise from differential metabolic activity in hepatic vs. epithelial cells .
- Compound purity : Ensure >95% purity via HPLC and confirm absence of residual solvents (GC-MS). Impurities like unreacted isocyanate can skew results .
- Statistical rigor : Use triplicate measurements and ANOVA to assess significance. Replicate experiments in independent labs .
Q. What computational methods predict binding affinity to potential protein targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or TNF-α. Validate with MD simulations (100 ns) to assess binding stability .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data to design optimized analogs .
- Software tools : PyMOL (visualization) and Schrödinger Suite (binding energy calculations) .
Q. What strategies mitigate the compound’s metabolic instability in preclinical studies?
- Methodological Answer :
- Prodrug design : Mask the urea group with acetyl or PEGylated moieties to enhance plasma stability .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays to identify metabolic hotspots .
- Microsomal stability assays : Use liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites (LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
